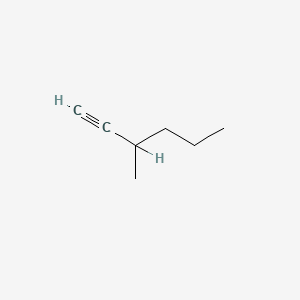

3-Methyl-1-hexyne

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-methylhex-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12/c1-4-6-7(3)5-2/h2,7H,4,6H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPZULQHRFNTFFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70960667 | |

| Record name | 3-Methylhex-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40276-93-5 | |

| Record name | 3-Methyl-1-hexyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040276935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylhex-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-1-hexyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Branched Alkynes in Contemporary Organic Synthesis

Alkynes, hydrocarbons containing at least one carbon-carbon triple bond, are fundamental building blocks in organic chemistry. byjus.com Their linear geometry and the high electron density of the triple bond make them highly reactive and versatile starting materials for the synthesis of a wide array of more complex molecules. msu.eduuomosul.edu.iq Among the various classes of alkynes, branched alkynes, such as 3-methyl-1-hexyne, hold particular importance in modern organic synthesis.

The introduction of a branch, or a methyl group in the case of this compound, imparts specific steric and electronic properties to the molecule. This branching can influence the regioselectivity and stereoselectivity of chemical reactions, allowing for precise control over the formation of new chemical bonds and the three-dimensional arrangement of atoms in the product. This level of control is crucial in the synthesis of complex natural products, pharmaceuticals, and advanced materials where specific isomers are often required for desired biological activity or material properties.

The presence of a terminal alkyne group (a triple bond at the end of a carbon chain) in this compound provides a reactive handle for a variety of chemical transformations. msu.edu These reactions include, but are not limited to, additions, cycloadditions, and coupling reactions. The acidity of the terminal alkyne proton also allows for the formation of acetylide anions, which are potent nucleophiles for the construction of new carbon-carbon bonds. msu.edu

Mechanistic Investigations of 3 Methyl 1 Hexyne Reactivity

Electrophilic Addition Reactions Across the Triple Bond of Alkynes

The electron-rich triple bond of alkynes makes them susceptible to attack by electrophiles. These reactions proceed through various intermediates and can lead to a range of products depending on the reagents and conditions employed.

Catalytic Hydrogenation Mechanisms (Complete and Partial)

Catalytic hydrogenation of alkynes can lead to either alkanes (complete hydrogenation) or alkenes (partial hydrogenation), depending on the catalyst used. libretexts.org

Complete Hydrogenation: In the presence of highly active catalysts like platinum (Pt), palladium (Pd), or nickel (Ni), 3-methyl-1-hexyne is fully hydrogenated to 3-methylhexane. libretexts.orglibretexts.org The reaction proceeds through an alkene intermediate, but this intermediate cannot be isolated as it is rapidly hydrogenated to the alkane. libretexts.orgmsu.edu The mechanism involves the adsorption of both the alkyne and hydrogen gas onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the triple bond. masterorganicchemistry.com

Partial Hydrogenation (cis-Alkene Formation): To stop the hydrogenation at the alkene stage, a "poisoned" or deactivated catalyst is used, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline). libretexts.orglibretexts.org This catalyst is less efficient and allows for the selective conversion of the alkyne to a cis-alkene. libretexts.org In the case of this compound, partial hydrogenation yields cis-3-methyl-1-hexene. The mechanism involves the syn-addition of two hydrogen atoms to the same face of the alkyne triple bond, which is adsorbed on the catalyst surface. libretexts.org

Partial Hydrogenation (trans-Alkene Formation): The reduction of an alkyne to a trans-alkene can be achieved using a dissolving metal reduction, typically with sodium or lithium metal in liquid ammonia (B1221849). libretexts.org This reaction proceeds via a radical anion intermediate. libretexts.org For an internal alkyne, this method produces a trans-alkene. However, for a terminal alkyne like this compound, this reaction would primarily result in the formation of the corresponding alkane, as the terminal alkyne is first deprotonated by the sodium amide formed in the reaction.

Halogenation Reaction Mechanisms

Alkynes react with halogens such as chlorine (Cl₂) and bromine (Br₂) in an electrophilic addition reaction. libretexts.org The reaction can proceed with the addition of one or two equivalents of the halogen.

With one equivalent of a halogen (X₂), this compound is converted to a dihaloalkene. The reaction typically proceeds through a cyclic halonium ion intermediate, similar to the halogenation of alkenes. masterorganicchemistry.com The subsequent attack by the halide ion occurs from the anti-face, leading to anti-addition. masterorganicchemistry.com For this compound, the reaction with one equivalent of Cl₂ would yield trans-1,2-dichloro-3-methyl-1-hexene. vaia.com

With two equivalents of the halogen, the reaction proceeds further to form a tetrahaloalkane. libretexts.org The initially formed dihaloalkene undergoes a second electrophilic addition with another molecule of the halogen.

Hydration Pathways and Keto-Enol Tautomerism

The addition of water across the triple bond of an alkyne is known as hydration. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, in the presence of a mercuric salt (HgSO₄). libretexts.orgbrainly.com

For a terminal alkyne like this compound, the hydration follows Markovnikov's rule. libretexts.orglibretexts.org The initial electrophilic attack of the mercuric ion (Hg²⁺) on the alkyne leads to a mercury-containing vinylic carbocation intermediate. libretexts.org Water then acts as a nucleophile, attacking the more substituted carbon of the former triple bond. This results in the formation of an enol, an unstable intermediate containing a hydroxyl group attached to a double-bonded carbon. libretexts.orgorgoreview.com The enol rapidly rearranges to a more stable ketone through a process called keto-enol tautomerism. libretexts.orgorgoreview.commasterorganicchemistry.com In the case of this compound, the product of hydration is 3-methyl-2-hexanone. brainly.com

The keto-enol tautomerism is an equilibrium process, but it heavily favors the keto form due to the greater strength of the carbon-oxygen double bond compared to the carbon-carbon double bond. orgoreview.com

Hydroboration-Oxidation Mechanisms

Hydroboration-oxidation provides a method for the anti-Markovnikov hydration of alkynes. libretexts.org This two-step process involves the addition of a borane (B79455) reagent, followed by oxidation with hydrogen peroxide in a basic solution. pearson.comnumberanalytics.com

For a terminal alkyne like this compound, a sterically hindered borane, such as disiamylborane (B86530) ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), is used to prevent the addition of two borane molecules across the triple bond. libretexts.orgorganicchemistrytutor.com The hydroboration step is a syn-addition of the B-H bond across the triple bond, with the boron atom adding to the less substituted carbon (the terminal carbon). masterorganicchemistry.comlibretexts.org This regioselectivity is driven by both steric and electronic factors. numberanalytics.com

The resulting vinylic borane is then oxidized with hydrogen peroxide and a base (e.g., NaOH). numberanalytics.commasterorganicchemistry.com This step replaces the boron atom with a hydroxyl group, forming an enol. libretexts.org This enol then tautomerizes to the final aldehyde product. organicchemistrytutor.com Therefore, the hydroboration-oxidation of this compound yields 3-methylhexanal.

Hydrogen Halide Addition Pathways (Markovnikov and Anti-Markovnikov Regioselectivity)

Alkynes undergo electrophilic addition with hydrogen halides (HX, where X = Cl, Br, I). The regioselectivity of this reaction can be controlled to yield either Markovnikov or anti-Markovnikov products. libretexts.org

Markovnikov Addition: In the absence of peroxides, the addition of HX to an alkyne follows Markovnikov's rule. nptel.ac.inpressbooks.pub The reaction proceeds through a vinylic carbocation intermediate, with the initial protonation occurring at the less substituted carbon of the triple bond to form the more stable secondary vinylic carbocation. libretexts.orgucr.edu The subsequent attack by the halide ion (X⁻) on the carbocation yields the Markovnikov product. For this compound, the addition of one equivalent of HBr would yield 2-bromo-3-methyl-1-hexene. vaia.com If two equivalents of HX are used, a geminal dihalide is formed, where both halogens are attached to the same carbon. libretexts.orglibretexts.org

Anti-Markovnikov Addition: The anti-Markovnikov addition of HBr to a terminal alkyne can be achieved by carrying out the reaction in the presence of peroxides. libretexts.orglumenlearning.com This reaction proceeds via a free-radical mechanism. libretexts.org The peroxide initiates the formation of a bromine radical, which then adds to the less substituted carbon of the triple bond to form a more stable secondary vinylic radical. This radical then abstracts a hydrogen atom from HBr to give the anti-Markovnikov product, which for this compound would be 1-bromo-3-methyl-1-hexene. This anti-Markovnikov addition is specific to HBr; it does not work with HCl or HI. quora.com

Nucleophilic Addition Reactions of Alkynes

While alkynes typically undergo electrophilic addition, they can also undergo nucleophilic addition, particularly terminal alkynes. msu.edunumberanalytics.com The sp-hybridized carbon atoms of the triple bond are more electronegative than sp²-hybridized carbons, making the acetylenic proton of a terminal alkyne relatively acidic. quora.com

A strong base, such as sodium amide (NaNH₂), can deprotonate a terminal alkyne to form an acetylide anion. msu.edulibretexts.org This acetylide anion is a potent nucleophile. The acetylide anion of this compound can then participate in nucleophilic addition reactions, for example, by attacking the electrophilic carbon of a carbonyl group in an aldehyde or ketone. libretexts.org This reaction results in the formation of a new carbon-carbon bond and, after protonation, a propargyl alcohol. libretexts.org

Furthermore, transition metal catalysts can facilitate the nucleophilic addition of terminal alkynes to various electrophiles, even in aqueous conditions. rsc.org

Deprotonation Reactions and Acetylide Formation from Terminal Alkynes

Terminal alkynes, including this compound, exhibit a notable acidity compared to other hydrocarbons like alkenes and alkanes. chemistrysteps.com This increased acidity is a direct consequence of the hybridization of the carbon atom involved in the carbon-carbon triple bond. chemistrysteps.com The terminal hydrogen atom in a 1-alkyne is attached to an sp-hybridized carbon. This sp orbital has 50% s-character, which means the electrons are held closer to the nucleus, making the carbon atom more electronegative and better able to stabilize the negative charge that results from deprotonation. chemistrysteps.comlibretexts.org

The deprotonation of a terminal alkyne results in the formation of a conjugate base known as an acetylide anion (or alkynide). libretexts.orgjove.com This process is typically achieved using a strong base. jove.com Common bases for this purpose include sodium amide (NaNH₂) and sodium hydride (NaH). chemistrysteps.comlumenlearning.com The pKa of terminal alkynes is approximately 25, significantly lower than that of alkenes (pKa ≈ 44) and alkanes (pKa ≈ 50). chemistrysteps.comlibretexts.org For a base to effectively deprotonate the alkyne, its conjugate acid must have a higher pKa than the alkyne. liu.edu For instance, sodium amide (the conjugate acid of which is ammonia, pKa ≈ 36) is a suitable base, whereas hydroxide (B78521) (the conjugate acid of which is water, pKa ≈ 15.7) is not strong enough to deprotonate the alkyne to a significant extent. liu.edu

The resulting acetylide ion is a potent nucleophile and a strong base. chemistrysteps.comlumenlearning.comyoutube.com This dual reactivity makes it a valuable intermediate in organic synthesis. As a nucleophile, the acetylide anion can participate in SN2 reactions with appropriate electrophiles, such as primary alkyl halides. libretexts.orgjove.com This reaction leads to the formation of a new carbon-carbon bond, effectively extending the carbon chain and converting the terminal alkyne into an internal alkyne. chemistrysteps.comyoutube.com This alkylation reaction is a cornerstone of synthetic organic chemistry. lumenlearning.comyoutube.com

The reaction proceeds in two main steps:

Deprotonation: The strong base removes the acidic terminal proton from the alkyne to generate the acetylide anion. jove.com

Nucleophilic Substitution: The acetylide anion then attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group and forming a new internal alkyne. jove.com

It is crucial that the alkyl halide used is primary or methyl, as secondary and tertiary alkyl halides are more prone to undergo E2 elimination reactions in the presence of the strongly basic acetylide anion. lumenlearning.combccollege.ac.in

Table 1: Comparison of Acidity for Different Hydrocarbon Types

| Hydrocarbon Type | Hybridization of Carbon | pKa | Relative Acidity |

| Alkyne (e.g., Acetylene) | sp | ~25 | Most Acidic |

| Alkene (e.g., Ethylene) | sp² | ~44 | Less Acidic |

| Alkane (e.g., Ethane) | sp³ | ~50 | Least Acidic |

Data sourced from Chemistry LibreTexts and Chemistry Steps. chemistrysteps.comlibretexts.org

Oxidative Cleavage Pathways of Alkynes

The carbon-carbon triple bond of alkynes, including this compound, can be cleaved through strong oxidation. orgoreview.comlibretexts.org This process, known as oxidative cleavage, breaks both the sigma (σ) and the two pi (π) bonds of the alkyne functional group. orgoreview.com The primary reagents used for this transformation are ozone (O₃) or potassium permanganate (B83412) (KMnO₄). orgoreview.comlibretexts.org

Oxidative cleavage is a powerful tool in structural elucidation as the identity of the resulting products can reveal the position of the triple bond in the original alkyne molecule. orgoreview.com

Ozonolysis

When an alkyne is treated with ozone, it undergoes cleavage to initially form an ozonide intermediate. orgoreview.com Subsequent workup with water leads to the formation of carboxylic acids. orgoreview.comyoutube.com For a terminal alkyne like this compound, ozonolysis will yield a carboxylic acid from the internal part of the molecule and carbon dioxide from the terminal alkyne carbon. libretexts.orgyoutube.com The initial product from the terminal carbon is formic acid, which is unstable and readily decomposes to CO₂. youtube.com

Oxidation with Potassium Permanganate (KMnO₄)

Potassium permanganate, particularly under basic or neutral conditions followed by an acidic workup, is also effective for the oxidative cleavage of alkynes. orgoreview.comlibretexts.org Similar to ozonolysis, internal alkynes are oxidized to two carboxylic acids. libretexts.org Terminal alkynes yield a carboxylic acid and carbon dioxide. libretexts.org The reaction with KMnO₄ involves the formation of a cyclic manganate (B1198562) ester intermediate. orgoreview.com In a basic medium, the carboxylic acid products are initially formed as their carboxylate salts and require a subsequent acidification step to be isolated in their neutral form. orgoreview.comlibretexts.org

While most chemists tend to avoid the direct oxidative cleavage of alkynes, preferring instead to first reduce the alkyne to an alkene and then perform the cleavage, direct methods using various transition metal catalysts have also been developed. arkat-usa.orgresearchgate.net For instance, ruthenium-based catalysts have been shown to effectively cleave alkynes to carboxylic acids. researchgate.net

Table 2: Products of Oxidative Cleavage of Alkynes

| Alkyne Type | Oxidizing Agent | Products |

| Internal Alkyne (R-C≡C-R') | 1. O₃; 2. H₂O or 1. KMnO₄, OH⁻; 2. H₃O⁺ | Two Carboxylic Acids (R-COOH + R'-COOH) |

| Terminal Alkyne (R-C≡C-H) | 1. O₃; 2. H₂O or 1. KMnO₄, OH⁻; 2. H₃O⁺ | One Carboxylic Acid (R-COOH) and Carbon Dioxide (CO₂) |

Data compiled from various organic chemistry resources. orgoreview.comlibretexts.orgyoutube.com

Rearrangement Reactions and Byproduct Formation in Alkyne Transformations

During chemical transformations, alkynes can undergo rearrangement reactions, leading to the formation of isomeric products. A common type of rearrangement is the migration of the triple bond along the carbon chain. stackexchange.com This isomerization can be catalyzed by bases. stackexchange.com For instance, internal alkynes can be isomerized to terminal alkynes, and vice versa. The equilibrium position often favors the most stable isomer. stackexchange.com Generally, internal alkynes are more stable than terminal alkynes due to the stabilizing effect of alkyl groups on the sp-hybridized carbons. uci.edu However, in the presence of very strong bases like sodium amide, the equilibrium can be driven towards the terminal alkyne because it forms a stable, insoluble acetylide salt, effectively removing it from the reaction mixture. stackexchange.com

The rates of these rearrangements vary with the structure of the alkyne, with 2-alkynes typically rearranging faster than 3-alkynes. stackexchange.com The reaction can also proceed through an allene (B1206475) intermediate (a compound with adjacent double bonds). stackexchange.com

Byproduct formation is a significant consideration in alkyne chemistry. In alkylation reactions of acetylides, if secondary or tertiary alkyl halides are used instead of primary ones, elimination (E2) becomes a major competing reaction, leading to the formation of alkenes as byproducts instead of the desired substituted alkyne. lumenlearning.combccollege.ac.in

In transformations involving metal catalysts, such as metathesis or cyclization reactions, various byproducts can arise. For example, in molybdenum-catalyzed alkyne metathesis, butadienic compounds and aromatic products from [2+2+2] cyclotrimerization can be formed as side products. ifpenergiesnouvelles.fr Similarly, in some palladium-catalyzed reactions, the intended product can be accompanied by rearranged isomers or products resulting from unexpected side reactions. rsc.org The formation of benzaldehyde (B42025) byproducts has also been observed in certain ruthenium-catalyzed dehydrogenative silylation reactions of styrenes leading to phenylacetylenes. nih.gov Careful control of reaction conditions and reagent choice is therefore essential to minimize these unwanted rearrangement and byproduct-forming pathways.

Advanced Spectroscopic Characterization and Conformational Analysis of 3 Methyl 1 Hexyne and Its Analogs

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules by measuring the absorption of infrared radiation by a sample. The absorption of IR radiation causes molecular vibrations, such as stretching and bending of chemical bonds. Each type of bond vibrates at a characteristic frequency, providing a unique spectral fingerprint for the molecule. rsc.org

For 3-Methyl-1-hexyne, the IR spectrum reveals key vibrational modes that confirm its structure. The most prominent and diagnostic peaks are associated with the terminal alkyne group. nist.govwpmucdn.com

Key IR absorption bands for this compound include:

C≡C-H Stretch: A strong, sharp absorption band typically appears around 3300 cm⁻¹. This is characteristic of the stretching vibration of the hydrogen atom attached to a triply bonded carbon. wpmucdn.com

C≡C Stretch: A weak to medium, sharp absorption band is observed in the region of 2100-2260 cm⁻¹. This band corresponds to the stretching vibration of the carbon-carbon triple bond. Its intensity can be variable and is sometimes weak due to the low dipole moment of the bond. uobaghdad.edu.iq

C-H Stretch (sp³): Absorption bands in the range of 2850-3000 cm⁻¹ are due to the stretching vibrations of the C-H bonds in the methyl and methylene (B1212753) groups of the alkyl chain. lumenlearning.com

C-H Bending: Bending vibrations for the alkyl groups appear in the fingerprint region (below 1500 cm⁻¹). For instance, methyl C-H bending is typically observed around 1450 cm⁻¹ and 1375 cm⁻¹. lumenlearning.com

The gas-phase IR spectrum of this compound is available in the NIST Chemistry WebBook, which provides a visual representation of these characteristic absorption bands. nist.gov

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Observed in this compound |

| ≡C-H Stretch | 3300-3267 | Yes |

| C≡C Stretch | 2140-2100 | Yes |

| sp³ C-H Stretch | 3000-2850 | Yes |

| CH₃ Bending | ~1450 and ~1375 | Yes |

| CH₂ Bending | ~1465 | Yes |

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight of a compound and for elucidating its structure through the analysis of fragmentation patterns. uni-saarland.de

In the mass spectrum of this compound (C₇H₁₂), the molecular ion peak (M⁺) would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is approximately 96.17 g/mol . nist.gov The fragmentation of the molecular ion provides valuable information about the molecule's structure.

Common fragmentation patterns for alkanes and alkynes involve the cleavage of C-C bonds, leading to the formation of stable carbocations. arizona.edulibretexts.org For this compound, the following fragmentation pathways are plausible:

Loss of a methyl group (•CH₃): Cleavage of the bond between the chiral carbon (C3) and its methyl group would result in a fragment with an m/z of 81 (96 - 15).

Loss of an ethyl group (•CH₂CH₃): Cleavage of the C3-C4 bond would lead to the loss of a propyl group from the main chain, but considering the structure, the loss of an ethyl radical from the other side of the alkyne is also possible, resulting in a fragment. A more likely fragmentation for a related compound, 3-methylhexane, is the loss of an ethyl group, resulting in an m/z of 71 (100 - 29). While not directly applicable, it illustrates a common fragmentation pathway. docbrown.info

Propargyl/Allyl-type Cleavage: Fragmentation at the bond beta to the triple bond is common in alkynes, leading to a resonance-stabilized propargyl or rearranged allyl cation. For this compound, cleavage of the C3-C4 bond would yield a C₄H₅⁺ fragment (m/z 53) and a propyl radical.

McLafferty Rearrangement: While more common in compounds containing a carbonyl group or a double bond, a McLafferty-type rearrangement is not a primary pathway for simple alkynes. uni-saarland.de

The base peak in the mass spectrum is the most intense peak and often corresponds to the most stable fragment ion formed. youtube.com For branched alkanes, fragmentation is favored at the branch point due to the formation of more stable secondary or tertiary carbocations. arizona.edu A similar principle applies to alkynes.

| Ion | m/z (Mass/Charge) | Possible Fragment Lost |

| [C₇H₁₂]⁺ | 96 | (Molecular Ion) |

| [C₆H₉]⁺ | 81 | •CH₃ |

| [C₅H₇]⁺ | 67 | •C₂H₅ |

| [C₄H₅]⁺ | 53 | •C₃H₇ |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of organic molecules in solution. It provides information about the chemical environment of individual atoms, primarily ¹H (proton) and ¹³C (carbon-13).

For this compound, both ¹H and ¹³C NMR would provide definitive structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would show distinct signals for each unique proton environment. The chemical shift (δ) of each signal is influenced by the electron density around the proton, and the splitting pattern (multiplicity) is determined by the number of neighboring protons (spin-spin coupling).

Acetylenic Proton (≡C-H): This proton would appear as a singlet or a narrow triplet (due to long-range coupling) in the region of δ 2.0-3.0 ppm.

Methine Proton (CH): The proton on the chiral carbon (C3) would be a multiplet due to coupling with the protons on the adjacent methyl and methylene groups. Its chemical shift would likely be in the δ 2.5-3.5 ppm range.

Methylene Protons (CH₂): The two methylene groups in the propyl chain are diastereotopic and would likely show complex multiplets.

Methyl Protons (CH₃): The methyl group attached to the chiral center would appear as a doublet, coupling with the methine proton. The terminal methyl group of the propyl chain would appear as a triplet, coupling with the adjacent methylene group. These signals are typically found in the δ 0.9-1.5 ppm region. docbrown.info

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Alkynyl Carbons (C≡C): The two sp-hybridized carbons of the triple bond would have characteristic chemical shifts in the range of δ 65-90 ppm. The carbon attached to the hydrogen (C1) would likely be at the lower end of this range, while the substituted carbon (C2) would be at the higher end.

Chiral Carbon (C3): The sp³-hybridized carbon attached to the methyl group would appear in the aliphatic region.

Alkyl Carbons: The remaining sp³-hybridized carbons of the methyl and propyl groups would have chemical shifts in the δ 10-40 ppm range. chemicalbook.com

Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign all proton and carbon signals by showing direct (one-bond) and long-range (two- or three-bond) C-H correlations, respectively. mdpi.com

| Carbon Atom | Predicted ¹³C Chemical Shift Range (ppm) | Proton(s) Attached | Predicted ¹H Chemical Shift Range (ppm) | ¹H Multiplicity |

| C1 (≡CH) | 65-75 | 1 | 2.0-3.0 | Singlet/Triplet |

| C2 (C≡) | 80-90 | 0 | - | - |

| C3 (-CH-) | 25-35 | 1 | 2.5-3.5 | Multiplet |

| C4 (-CH₂-) | 30-40 | 2 | 1.3-1.7 | Multiplet |

| C5 (-CH₂-) | 20-30 | 2 | 1.2-1.6 | Multiplet |

| C6 (-CH₃) | 10-15 | 3 | 0.8-1.2 | Triplet |

| C3-CH₃ | 15-25 | 3 | 1.0-1.4 | Doublet |

Gas Chromatography (GC) for Purity Assessment and Separation Profiles

Gas chromatography (GC) is a common analytical technique used to separate and analyze volatile compounds in a mixture. sigmaaldrich.com It is highly effective for assessing the purity of a sample and for separating isomers. libretexts.org

In the context of this compound, GC can be used to:

Determine Purity: A GC analysis of a this compound sample would ideally show a single major peak, indicating its purity. The presence of other peaks would suggest the presence of impurities, which could be starting materials, byproducts from its synthesis, or isomers. libretexts.orgchromatographyonline.com

Separate Isomers: this compound has several structural isomers, such as 1-heptyne, 2-heptyne, 3-heptyne, and other branched alkynes. These isomers often have slightly different boiling points and polarities, allowing for their separation on a suitable GC column. libretexts.org For example, a mixture of n-hexane and its isomers (2-methylpentane and 3-methylpentane) can be effectively separated by GC. libretexts.org

Identify Components: By comparing the retention times of the peaks in a sample to those of known standards, the components of a mixture can be identified. libretexts.org When coupled with a mass spectrometer (GC-MS), each separated component can be identified by its unique mass spectrum. sigmaaldrich.com

The choice of the stationary phase in the GC column is crucial for achieving good separation. Non-polar columns separate compounds primarily based on their boiling points, while polar columns provide separation based on differences in polarity. oup.com For separating alkyne isomers, a column with a moderately polar stationary phase might provide the best resolution.

The Kovats retention index is a standardized measure used in gas chromatography to convert retention times into system-independent constants. For the related compound 3-methyl-1-hexene, the standard non-polar Kovats retention index has been reported as approximately 650. nih.gov While not directly for this compound, this provides an estimate of its elution behavior.

Microwave Spectroscopy for Conformational Studies of Alkynes

Microwave spectroscopy is a high-resolution spectroscopic technique that measures the absorption of microwave radiation by molecules in the gas phase. It provides extremely precise information about the rotational energy levels of a molecule, which in turn allows for the accurate determination of its three-dimensional structure, including bond lengths, bond angles, and conformational arrangements.

Identification and Characterization of Rotational Isomers

Many molecules, including alkynes with flexible alkyl chains, can exist as a mixture of different stable conformations, or rotational isomers (rotamers), at room temperature. These conformers can interconvert through rotation about single bonds. Microwave spectroscopy is particularly well-suited for identifying and characterizing these individual conformers because each one has a unique set of moments of inertia and therefore a distinct rotational spectrum. nih.gov

For an analog like 3-hexyne (B1328910), computational studies have shown that while the potential energy surface is very flat, the most stable conformation is the syn-eclipsed C₂ᵥ structure, which was confirmed by microwave spectroscopy. researchgate.net A gauche C₂ conformer was found to be a stable structure of nearly identical energy, while the trans-C₂h structure was determined to be a transition state. researchgate.net In the case of 6-methyl-3-heptyne, two conformers of Cₛ and C₁ symmetry were identified and characterized. researchgate.net

For this compound, rotation around the C3-C4 bond would lead to different spatial arrangements of the propyl group relative to the rest of the molecule. It is plausible that multiple conformers could be present in the gas phase. By analyzing the complex microwave spectrum, it would be possible to identify the spectral signatures of each conformer and determine their relative energies and populations.

Experimental Determination of Rotational Constants

The primary data obtained from a microwave spectrum are the rotational constants (A, B, and C), which are inversely proportional to the principal moments of inertia of the molecule. These constants are determined with very high precision from the frequencies of the observed rotational transitions.

For 3-hexyne, the rotational spectrum was unambiguously assigned to the syn-eclipsed conformation. uconn.edu The experimentally determined rotational constants for 3-hexyne provide a benchmark for understanding the conformational preferences in similar alkynes.

X-ray Crystallography for Solid-State Structural Determination of Alkyne Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org The technique involves directing a beam of X-rays onto a single crystal of the substance. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By measuring the positions and intensities of these diffracted spots, a three-dimensional map of the electron density within the crystal can be generated, from which the exact positions of the atoms, their chemical bonds, bond lengths, and bond angles can be determined with high precision. wikipedia.org

In the study of alkynes, single-crystal X-ray diffraction is invaluable for characterizing the solid-state structure of their derivatives. While the parent compound this compound is a liquid at room temperature, many of its derivatives, particularly those involving metal complexes or larger organic frameworks, can be crystallized and analyzed. whiterose.ac.uksigmaaldrich.com This analysis provides unambiguous proof of molecular structure and reveals crucial details about the molecule's conformation and its interactions with neighboring molecules in the crystal lattice, known as crystal packing. researchgate.netfrontiersin.org

The molecular structures of numerous alkyne derivatives, including metal-alkyne complexes and complex organic molecules, have been successfully elucidated using this technique. figshare.comacs.org This information is fundamental to understanding reactivity, designing new materials with specific optical or electronic properties, and developing catalysts. whiterose.ac.ukresearchgate.net

Table 2: Selected Crystallographic Data for a Representative Niobocene Alkyne Derivative

The following table shows selected bond lengths and angles for [Nb(η⁵-C₅H₄SiMe₃)₂(η²(C,C)-HC⋮CPh)(CH₂Ph)], a niobocene phenylacetylene (B144264) complex, as determined by X-ray crystallography. This illustrates the type of precise structural information obtained from such studies.

| Parameter | Value |

| Bond Lengths (Å) | |

| Nb–C(alkyne) | 2.135(6) |

| Nb–C(alkyne) | 2.148(6) |

| C≡C (alkyne) | 1.299(8) |

| **Bond Angles (°) ** | |

| C(alkyne)−Nb−C(alkyne) | 35.4(2) |

| Nb−C(alkyne)−C(phenyl) | 143.2(5) |

| Nb−C(alkyne)−H | 143.0 |

Data adapted from a study on niobocene alkyne complexes, illustrating the precision of X-ray crystallography in defining molecular geometry. acs.org

The solid-state packing arrangement, also revealed by X-ray diffraction, can significantly influence the bulk properties of a material. researchgate.net For instance, the way alkyne-containing molecules arrange themselves can affect properties like fluorescence, with intermolecular spacing having a direct correlation with the emission wavelength. researchgate.net

Computational Chemistry and Theoretical Modeling of 3 Methyl 1 Hexyne Systems

Quantum Chemical Calculations for Alkyne Properties

Quantum chemical calculations are instrumental in determining the fundamental properties of 3-methyl-1-hexyne. These calculations, based on the principles of quantum mechanics, offer a detailed understanding of the molecule's electronic structure and its correlation with macroscopic properties.

Energy calculations are crucial for understanding the stability and reactivity of this compound. Key energetic properties include the standard enthalpy of formation, Gibbs free energy of formation, and strain energy.

Strain energy, which is the excess energy a molecule possesses due to deviations from ideal bond angles, bond lengths, and dihedral angles, can be computed using computational group equivalents. researchgate.netmdpi.com This method involves comparing the calculated energy of the molecule to a strain-free reference. For hydrocarbons, various high-level electronic structure theories such as W1BD, G-4, CBS-APNO, and CBS-QB3 are employed to determine these energies. researchgate.net The strain in cyclic or sterically hindered molecules can be significant, but for an acyclic molecule like this compound, the strain is primarily due to torsional and steric interactions. libretexts.orglibretexts.org

Table 1: Calculated Thermodynamic Properties of Related Alkynes

| Property | 1-Hexyne (B1330390) | Unit | Source |

| Standard Gibbs free energy of formation (ΔfG°) | 222.71 | kJ/mol | chemeo.com |

| Enthalpy of formation at standard conditions (ΔfH°gas) | Value not available | kJ/mol | |

| Enthalpy of fusion at standard conditions (ΔfusH°) | Value not available | kJ/mol | chemeo.com |

| Enthalpy of vaporization at standard conditions (ΔvapH°) | Value not available | kJ/mol | chemeo.com |

No specific data was found for this compound in the search results. Data for the related compound 1-hexyne is provided for context.

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that arise from rotation around its single bonds. pearson.com The potential energy surface (PES) maps the energy of the molecule as a function of its geometry, revealing the most stable conformations (energy minima) and the energy barriers between them (saddle points or transition states). libretexts.org

For alkanes and their derivatives, staggered conformations are generally more stable than eclipsed conformations due to lower torsional strain. libretexts.orgpearson.com In the case of this compound, rotations around the C2-C3 and C3-C4 bonds are of particular interest. The presence of the methyl group on the third carbon introduces steric hindrance that influences the relative energies of different conformers. tandfonline.com

Computational studies on analogous molecules like 3-hexyne (B1328910) have shown that the potential energy surface can be very flat, with multiple stable structures of nearly identical energy. researchgate.net For 3-hexyne, a syn-eclipsed C2v conformation was found to be the most stable, which is counterintuitive as steric interactions would be expected to favor a staggered conformation. researchgate.net This suggests that dispersion forces can play a significant role in determining the preferred conformation. researchgate.net A similar detailed computational analysis would be required to definitively identify the global minimum energy conformation of this compound.

Computational methods can predict the infrared (IR) and Raman spectra of this compound, which can then be compared with experimental data for structural verification. libretexts.org The NIST WebBook provides an experimental gas-phase IR spectrum for this compound. nist.gov

Key predicted vibrational frequencies for terminal alkynes include:

≡C–H stretch: A sharp and relatively intense band around 3300 cm⁻¹. libretexts.org This is a diagnostic peak for terminal alkynes.

C≡C stretch: An absorption between 2100 and 2260 cm⁻¹. libretexts.org

C–H stretches (alkyl): Bands appearing just below 3000 cm⁻¹. masterorganicchemistry.com

Quantum chemical calculations, such as those using Hartree-Fock, MP2, or density functional theory (DFT) methods like B3LYP, can be used to calculate the vibrational frequencies. researchgate.net These calculated frequencies often need to be scaled to better match experimental values. The predicted spectra can help in the assignment of observed spectral bands to specific vibrational modes of the molecule. researchgate.net Raman spectroscopy is another valuable tool, and computational predictions of Raman scattering cross-sections can aid in the quantitative analysis of conformational isomers. mdpi.com

Table 2: Characteristic Infrared Absorption Frequencies for Alkynes

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| ≡C–H (stretch) | ~3300 | Sharp, Intense |

| C≡C (stretch) | 2100–2260 | Variable |

| =C–H (stretch) | 3020–3100 | Medium |

| C=C (stretch) | ~1650 | Variable |

Source: libretexts.orgmasterorganicchemistry.com

Conformational Analysis and Potential Energy Surfaces (PES)

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, chemists can identify transition states and reaction pathways.

The elucidation of reaction mechanisms at a molecular level is a key application of computational chemistry. For reactions involving this compound, computational methods can be used to locate and characterize the structures of transition states, which are the energy maxima along the reaction coordinate. researchgate.net The energy of the transition state determines the activation energy of the reaction.

For example, in the addition of a reagent like HBr to the triple bond, computational studies can map out the potential energy surface for different possible pathways, such as Markovnikov and anti-Markovnikov addition. This allows for a theoretical prediction of the reaction's regioselectivity. The study of related systems, such as the reaction of OH radicals with propyne (B1212725) and allene (B1206475), demonstrates the complexity of such potential energy surfaces, which can involve multiple primary adducts and isomerization pathways. researchgate.net

Computational methods can also be used to study the kinetics of reactions involving this compound and to determine theoretical rate constants. Transition state theory is often employed to calculate rate constants from the properties of the reactants and the transition state.

Kinetic studies on the hydrogenation of related alkynes, such as 3-hexyne, have utilized Langmuir-Hinshelwood models to fit experimental data and elucidate the reaction mechanism. researchgate.net These studies can reveal the rate-limiting step and the role of catalyst surfaces. While direct computational kinetic studies on this compound were not found, the methodologies applied to similar systems are directly applicable. For instance, RRKM (Rice-Ramsperger-Kassel-Marcus) theory combined with master equation calculations can be used to determine pressure- and temperature-dependent rate coefficients for complex, multi-channel reactions. researchgate.net

Transition State Characterization and Reaction Pathways

Molecular Dynamics Simulations in Solvent Media

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. For this compound, MD simulations in various solvent media provide critical insights into its conformational dynamics, solvation structure, and interactions with the surrounding environment. These simulations are fundamental to understanding how solvents influence the compound's behavior and reactivity.

The methodology for simulating this compound in a solvent typically involves defining a force field, which is a set of potential energy functions and parameters that describe the interactions between atoms. diva-portal.orgacs.org Commonly used force fields for organic molecules include OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) and CHARMM (Chemistry at HARvard Macromolecular Mechanics). researchgate.netnih.gov These force fields are parameterized to reproduce experimental data, such as liquid densities and enthalpies of vaporization, for a range of small molecules. researchgate.net The solvent itself can be modeled explicitly, where individual solvent molecules are included in the simulation box, or implicitly, using a continuum model that represents the solvent as a medium with a given dielectric constant. rsc.orgacs.org

Research Findings:

Studies on terminal alkynes reveal significant and specific interactions with solvent molecules. MD simulations have shown that the terminal acetylenic hydrogen of an alkyne can form strong interactions with the nitrogen atom of solvents like triethylamine, which persist for several picoseconds. chemrxiv.org This interaction is a combination of charge transfer, electrostatics, and Pauli exclusion effects. chemrxiv.org For this compound, similar interactions would be expected in polar aprotic solvents.

In aqueous solutions, the solvation of the alkyne group is a key area of investigation. While the hydrocarbon chain is hydrophobic, the terminal alkyne C-H group can act as a weak hydrogen bond donor. aip.org MD simulations can elucidate the structure of water molecules around the alkyne, revealing the nature and dynamics of the hydration shell. These simulations can track the three-dimensional trajectory of the system by integrating Newton's equations of motion, providing a microscopic view of the system's physical properties. diva-portal.org

Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid methods are often employed for more accurate descriptions of specific interactions. rsc.org In a QM/MM simulation of this compound, the alkyne functional group could be treated with a higher level of theory (Quantum Mechanics) to accurately model its electronic structure and interactions, while the rest of the molecule and the solvent are treated with the more computationally efficient Molecular Mechanics force field. rsc.org This approach is particularly useful for studying reactions in solution where bond breaking and formation occur.

Interactive Table: Representative Parameters for MD Simulations of Alkynes

Select a parameter type to see typical values and descriptions used in molecular dynamics simulations of alkynes.

| Parameter | Description | Typical Value/Model |

|---|

Applications in Predictive Modeling and Chemical Kinetics

Theoretical modeling is crucial for predicting the reaction kinetics of this compound, particularly in processes like combustion and atmospheric oxidation. Since experimental data for this specific molecule is limited, predictive models are often built using principles from similar, well-studied compounds. researchgate.net

Predictive Kinetic Models:

The development of a detailed chemical kinetic model for this compound involves identifying all plausible elementary reactions and calculating their rate constants. researchgate.netarxiv.org These reactions typically fall into several classes:

Initiation Reactions: Unimolecular decomposition or reaction with an initiator to form radicals.

H-atom Abstraction: A radical removes a hydrogen atom from the this compound molecule. The presence of primary, secondary, tertiary, and acetylenic hydrogens in this compound means multiple abstraction sites exist, each with a different reaction rate.

Radical Addition to the Triple Bond: Radicals (like OH) can add across the C≡C triple bond, a common pathway in alkyne oxidation. oberlin.eduacs.org

Propagation and Branching: Subsequent reactions of the resulting radicals that lead to stable products and further reactive species.

Termination Reactions: Combination of two radicals to form a stable molecule.

Rate constants for these elementary steps are often calculated using computational methods like Transition State Theory (TST) combined with potential energy surfaces derived from high-level quantum chemistry calculations. researchgate.netarxiv.org These theoretical rates can then be incorporated into larger kinetic mechanisms to simulate macroscopic properties like ignition delay times or species concentration profiles under various conditions. arxiv.orgresearchgate.net

Research Findings and Applications:

Kinetic modeling of related compounds provides a blueprint for this compound. Studies on the combustion of heptane (B126788) isomers show that molecular structure, specifically branching, has a profound impact on reactivity and ignition properties. researchgate.netosti.gov The "3-methyl" branch in this compound is expected to influence its combustion characteristics compared to its linear isomer, 1-heptyne. For instance, the presence of a tertiary C-H bond in this compound provides a site for relatively easy H-atom abstraction, which can accelerate radical formation and alter reaction pathways. osti.gov

Atmospheric oxidation of alkynes is typically initiated by reaction with the hydroxyl (OH) radical. oberlin.eduacs.org For terminal alkynes, this can proceed via addition to either carbon of the triple bond, leading to different radical adducts and ultimately different oxidation products like carboxylic acids or dicarbonyls. oberlin.eduacs.org Predictive models for this compound would need to account for the branching ratios of these initial addition reactions to accurately predict its atmospheric lifetime and the formation of secondary organic aerosols.

These kinetic models are essential for various applications, from understanding soot formation in engines, where alkynes are key intermediates, to predicting the atmospheric fate of volatile organic compounds. oberlin.edu

Interactive Table: Key Reaction Classes in Kinetic Models of this compound

Select a reaction class to view its general form and significance in the kinetic modeling of this compound.

| Reaction Type | General Form | Significance |

|---|

Environmental Fate and Degradation of 3 Methyl 1 Hexyne

Environmental Pathways and Persistence Studies

Once released into the environment, 3-Methyl-1-hexyne is expected to partition primarily to the atmosphere due to its high volatility. fishersci.befishersci.com Its low water solubility and tendency to float on water suggest that movement into aqueous systems would be followed by rapid evaporation. fishersci.be Spillage on land is unlikely to penetrate the soil to a significant extent. fishersci.be

Persistence is considered unlikely based on available information. fishersci.befishersci.com In the atmosphere, its primary degradation pathway is believed to be reaction with photochemically-produced hydroxyl radicals. canada.ca While one safety data sheet indicates it is not degradable in wastewater treatment plants, other data suggests it is not expected to persist in soil or sediment. fishersci.becanada.ca The compound does not meet the criteria for persistence as defined by the Persistence and Bioaccumulation Regulations. canada.ca An environmental hazard cannot be fully excluded in the case of unprofessional handling or disposal. westliberty.edu

Interactive Table: Physical and Chemical Properties Influencing Environmental Fate

| Property | Value | Source |

| Molecular Formula | C₇H₁₂ | westliberty.edunist.gov |

| Molecular Weight | 96.17 g/mol | westliberty.edunist.gov |

| Density | 0.710 g/mL at 25 °C | |

| Water Solubility | Immiscible | fishersci.befishersci.com |

| LogP oct/wat | Data not available | chemeo.com |

| Vapor Pressure | Data not available | chemeo.com |

| Flash Point | -15 °C (5.0 °F) - closed cup |

Abiotic Transformation Processes

Abiotic transformation, which includes chemical processes not mediated by organisms, plays a significant role in the environmental degradation of this compound.

Direct photodegradation studies on this compound are limited. However, for volatile organic compounds released into the atmosphere, the primary degradation mechanism is the reaction with photochemically-produced hydroxyl radicals (•OH). canada.ca This process is a key factor in the atmospheric lifetime of many hydrocarbons. For instance, the related compound n-hexane is known to degrade via this pathway. canada.ca It is therefore anticipated that this compound will also be susceptible to atmospheric photodegradation through reaction with hydroxyl radicals, although specific reaction rates and half-life data are not currently available.

This compound is a volatile organic compound. fishersci.be Its physical properties, including a low flash point and immiscibility with water, indicate a strong tendency to volatilize from both water and soil surfaces. fishersci.be The product is described as containing volatile organic compounds (VOCs) that will evaporate easily from all surfaces. fishersci.be This high volatility means that the atmosphere is the primary environmental sink for this compound. fishersci.befishersci.com

Interactive Table: Properties Influencing Volatilization

| Property | Value | Implication | Source |

| Physical State | Liquid | Allows for evaporation | westliberty.edu |

| Flash Point | -15 °C (5.0 °F) | Indicates high flammability and volatility | |

| Water Solubility | Immiscible | Promotes partitioning from water to air | fishersci.befishersci.com |

| Mobility | Will likely be mobile in the environment due to its volatility | The compound readily enters the atmosphere | fishersci.befishersci.com |

Photodegradation Investigations

Biotransformation and Biodegradation Studies

Biotransformation by microorganisms is a crucial pathway for the degradation of many organic chemicals in the environment.

Specific studies on the microbial degradation of this compound are scarce. However, the biodegradation of alkynes, in general, is known to occur, although it is less common than the degradation of alkanes and alkenes. researchgate.netenviro.wiki Certain bacterial species, such as Aquincola tertiaricarbonis and Methylibium petroleiphilum, have demonstrated the ability to use alkynes as a sole carbon source. researchgate.net

The degradation pathway for alkynes is suggested to be similar to that of cycloalkanes. researchgate.net For a related compound, n-hexane, aerobic degradation is initiated by the oxidation of a terminal methyl group to a primary alcohol, which is then oxidized to an aldehyde and a fatty acid. researchgate.net An alternative pathway involves oxidation at the sub-terminal carbon, as seen in the degradation of hexane (B92381) by Rhodococcus sp. EH831, which proceeds through intermediates such as 2-hexanol (B165339) and 2-hexanone. nih.govresearchgate.net Given its structure, the aerobic degradation of this compound might be initiated by hydration of the triple bond to form 3-Methyl-2-hexanone, which could then be further metabolized.

Under anaerobic conditions, the degradation of hydrocarbons like n-hexane can be initiated by the addition of fumarate (B1241708) to the hydrocarbon, a mechanism catalyzed by enzymes like (1-methylpentyl)succinate (B1244145) synthase. ethz.ch This creates a succinate (B1194679) adduct that can then enter central metabolism. It is plausible that a similar fumarate addition mechanism could be involved in the anaerobic biotransformation of this compound.

Identification and Characterization of Environmental Metabolites

Direct experimental studies identifying the specific environmental metabolites of this compound are not available in the current scientific literature. The safety data sheet for the compound indicates that there is no data available on its hazardous decomposition products. chemsafetypro.com However, potential degradation pathways can be inferred by examining the known metabolism of structurally related hydrocarbons, such as alkanes and other alkynes, under various environmental conditions.

Under aerobic conditions, microorganisms utilize oxygenase enzymes to initiate the degradation of hydrocarbons. enviro.wikioup.com For this compound, this could involve two primary aerobic pathways similar to those for alkanes: terminal oxidation and sub-terminal oxidation. researchgate.netresearchgate.net The terminal methyl group could be oxidized to form 3-methyl-1-hexyn-1-ol, which could be further oxidized to an aldehyde and then to a carboxylic acid. Alternatively, oxidation could occur at other positions along the propyl chain. Another potential aerobic pathway involves the enzymatic attack on the triple bond, which could lead to the formation of ketones or epoxides that are subsequently hydrolyzed. oup.com

Under anaerobic conditions, which are prevalent in environments like buried sediments, the degradation of saturated hydrocarbons often begins with an activation step that does not involve molecular oxygen. enviro.wiki A common mechanism is the addition of the hydrocarbon to fumarate, catalyzed by enzymes like alkylsuccinate synthase. enviro.wikiacs.orgnih.gov This process has been observed for alkanes and other hydrocarbons, leading to the formation of substituted succinates. acs.orgnih.gov By analogy, the anaerobic degradation of this compound could be initiated by the formation of (1-methyl-1-hexynyl)succinate, which would then enter further metabolic pathways, likely involving beta-oxidation after carbon skeleton rearrangement. cler.com

It must be emphasized that these proposed pathways are based on the degradation of analogous compounds, and further research is required to identify and characterize the actual environmental metabolites of this compound.

Environmental Distribution and Partitioning Characteristics

The distribution of this compound in the environment is governed by its physical and chemical properties, such as its water solubility and its partitioning behavior between different environmental compartments like water, soil, and biota. chemsafetypro.com

Adsorption-Desorption Behavior in Environmental Matrices

There is no specific experimental data available on the adsorption and desorption of this compound in soil matrices. chemsafetypro.com However, its behavior can be estimated using its octanol-water partition coefficient (log K_ow), which is a key parameter in predicting the sorption of organic compounds to soil and sediment. The log K_ow for this compound is 2.844. chemsafetypro.com

The soil organic carbon-water (B12546825) partition coefficient (K_oc) can be estimated from the log K_ow using quantitative structure-activity relationship (QSAR) equations. epa.govnih.gov K_oc is an indicator of the tendency of a chemical to bind to the organic matter in soil. chemsafetypro.com A common equation used for this estimation is:

log K_oc = a * log K_ow + b

Where 'a' and 'b' are constants derived from regression analysis of experimental data for a range of chemicals. Using a common estimation model, the K_oc for this compound can be calculated.

Table 1: Estimated Soil Adsorption Coefficient (K_oc) for this compound

| Parameter | Value | Source/Method |

|---|---|---|

| log K_ow | 2.844 | chemsafetypro.com |

| Estimated log K_oc | 2.61 | QSAR Estimation: log K_oc ≈ 0.81 * log K_ow + 0.31 (generic QSAR) |

| Estimated K_oc (L/kg) | 407 | Calculated from log K_oc |

A K_oc value of 407 L/kg suggests that this compound will have moderate mobility in soil. chemsafetypro.com Its adsorption is expected to be positively correlated with the organic carbon content of the soil; soils with higher organic matter will adsorb the compound more strongly, reducing its mobility and bioavailability. epa.govcdnsciencepub.com Conversely, in soils with low organic content, it will be more mobile and more likely to leach into groundwater. Desorption processes would likely exhibit hysteresis, meaning the compound would be more strongly retained by the soil than predicted by the adsorption isotherm alone. epa.gov The presence of other substances and environmental factors like temperature and pH can also influence its adsorption-desorption equilibrium. ecetoc.org

Bioaccumulation Potential Assessments

The bioaccumulation potential of a chemical refers to its ability to be taken up by an organism and accumulate to a concentration higher than that in the surrounding environment. fao.org This is often assessed using the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism (like fish) to its concentration in the water at steady state. chemsafetypro.com

The BCF can be estimated from the log K_ow value. A log K_ow greater than 3 is often used as a trigger for requiring experimental bioaccumulation studies. fao.org For this compound, the log K_ow is 2.844. chemsafetypro.com Various QSAR models exist to predict the log BCF from log K_ow. A widely used linear regression model is of the form:

log BCF = a * log K_ow + b

The US Environmental Protection Agency (EPA) and the EU under REACH use such equations for initial assessments. For a non-ionic organic compound with a log K_ow between 1 and 7, the following equation is often applied:

log BCF = 0.6598 * log K_ow - 0.333 epa.gov

Table 2: Estimated Bioconcentration Factor (BCF) for this compound

| Parameter | Value | Source/Method |

|---|---|---|

| log K_ow | 2.844 | chemsafetypro.com |

| Estimated log BCF | 1.54 | QSAR Estimation epa.gov |

| Estimated BCF (L/kg) | 35 | Calculated from log BCF |

A BCF value of 35 L/kg is considered low. Regulatory bodies have different thresholds for classifying a substance's bioaccumulation potential. Under the EU's REACH regulation, a substance is considered "bioaccumulative" (B) if its BCF is >2000 L/kg and "very bioaccumulative" (vB) if its BCF is >5000 L/kg. chemsafetypro.com The US EPA considers a BCF <1000 as not bioaccumulative. chemsafetypro.com Based on the estimated BCF of 35, this compound is not expected to significantly bioaccumulate in aquatic organisms.

Applications in Advanced Chemical Synthesis and Biological Systems

3-Methyl-1-hexyne as a Precursor for Complex Organic Molecules

The reactivity of the alkyne functional group in this compound allows for its incorporation into a variety of molecular scaffolds, making it a key starting material in several areas of chemical synthesis.

Synthesis of Pharmaceuticals and Agrochemical Intermediates

Alkynes are crucial components in the synthesis of numerous pharmaceutical and agrochemical agents. beilstein-journals.org The triple bond can be strategically manipulated to introduce diverse functionalities and stereochemical complexities. For instance, the nucleophilic addition of an alkyne to an aldehyde can generate propargylic alcohols, which are versatile intermediates. beilstein-journals.org These can be selectively reduced to either cis- or trans-allylic alcohols, which are key structural motifs in many natural products and bioactive molecules. beilstein-journals.org

The development of practical and sustainable methods for forming carbon-phosphorus bonds is of significant interest in both academic and industrial research. researchgate.net Hydrophosphanylation of alkynes, for example, offers an atom-economical route to organophosphorus compounds, which are integral to many agrochemicals. researchgate.net Catalytic systems, such as those based on magnesium complexes, have been shown to effectively catalyze the addition of P-H bonds across the carbon-carbon triple bond of alkynes. researchgate.net

While direct examples involving this compound in the synthesis of specific, commercially available pharmaceuticals or agrochemicals are not extensively detailed in publicly available literature, the fundamental reactions of terminal alkynes are well-established. For example, 1-pentyne, a structurally similar alkyne, is used in the preparation of lithium acetylides for the asymmetric synthesis of α,α-dibranched propargyl sulfinamides, which are important chiral building blocks. This highlights the potential of this compound to serve as a precursor for analogous complex, chiral molecules with potential biological activity.

Generation of Specialty Chemicals and Advanced Materials

The unique reactivity of alkynes also extends to the synthesis of specialty chemicals and advanced materials. The triple bond can participate in a variety of reactions, including cycloadditions and polymerizations, to create materials with unique properties. For instance, alkynes can be used as building blocks for conjugated systems, which are of interest for their electronic and optical properties.

The dimerization of alkenes, which can be derived from the corresponding alkynes like this compound, is a strategy for producing high-density renewable fuels. For example, 2-ethyl-1-hexene, an isomer of a potential hydrogenation product of this compound, can be dimerized to form C16 hydrocarbons suitable for jet and diesel fuels. rsc.org This demonstrates the potential of alkyne-derived feedstocks in the development of advanced fuels.

Furthermore, silicon-containing precursor compounds, which can be derived from organic acids and silanes, are used as catalysts for cross-linking polymer compounds. google.com The synthesis of such precursors could potentially involve alkyne-containing intermediates.

Formation of Polycyclic Aromatic Hydrocarbons (PAHs) and Soot Precursors

Under high-temperature conditions, such as those found in combustion processes, alkynes can act as precursors to the formation of polycyclic aromatic hydrocarbons (PAHs) and soot. PAHs are a class of organic compounds containing two or more fused aromatic rings. nih.gov Their formation can occur through various mechanisms, including the Hydrogen Abstraction-C2H2 Addition (HACA) mechanism. researchgate.net

Research has shown that reactions of radicals, such as the p-tolyl radical, with small unsaturated hydrocarbons like methylacetylene (propyne), a structural relative of this compound, can lead to the formation of indene (B144670) derivatives under single collision conditions. researchgate.net These reactions are important in understanding the initial steps of PAH formation. The structure of the alkyne co-reactant can influence the structure of the resulting PAH product. researchgate.net For example, reactions involving propyne (B1212725) tend to form bicyclic structures with one six-membered and one five-membered ring. researchgate.net

The pyrolysis of alkynes is a key area of study for understanding soot formation. copernicus.org Higher temperatures can accelerate the decomposition of gas molecules, leading to the formation of cyclic structures that are precursors to soot particles. copernicus.org While specific studies on this compound as a soot precursor are not prevalent, the general reactivity of alkynes in high-temperature environments points to its potential role in such processes.

Research into Bioactive Derivatives Synthesized from Alkynes

The incorporation of alkyne functionalities into molecular scaffolds is a strategy employed in medicinal chemistry to explore and modulate biological activity.

Structure-Activity Relationship (SAR) Studies of Alkyne-Derived Compounds

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. The introduction of an alkyne group can significantly impact a molecule's properties, such as its potency, selectivity, and pharmacokinetic profile.

SAR studies on sulfamoyl benzamidothiazoles have also explored the impact of alkyne-containing side chains on biological activity. nih.gov These studies showed that the presence of a terminal alkyne, as opposed to a terminal alkane of the same chain length, led to a significant difference in activity, suggesting the involvement of π-π interactions. nih.gov

Investigations into Cellular Mechanisms (e.g., Apoptosis Induction, Reactive Oxygen Species Generation)

Alkyne-containing compounds are also utilized as tools to investigate cellular mechanisms, including apoptosis (programmed cell death) and the generation of reactive oxygen species (ROS).

Several studies have shown that alkyne-derived compounds can induce apoptosis in cancer cells. For example, certain imipridone derivatives with alkyne-linked warheads have demonstrated a superior ability to eradicate pancreatic and head and neck cancer cells compared to the parent compound. mdpi.com The mechanism of action for some 1,2,3-triazole derivatives synthesized from terminal alkynes involves the induction of apoptosis through the activation of caspases, which are key enzymes in the apoptotic pathway. researchgate.net

The generation of ROS is another important cellular mechanism that can be modulated by alkyne-containing molecules. ROS are chemically reactive species containing oxygen that play a role in both normal cellular signaling and in pathological processes when present in excess. nih.gov Mitochondria-targeted derivatives of betulin (B1666924) and betulinic acid, which could be synthesized using alkyne-containing linkers, have been shown to exhibit stronger cytotoxicity in cancer cells than their parent compounds. acs.org This enhanced activity is thought to be mediated through the mitochondrial apoptotic pathway, which involves the induction of ROS production. acs.org

Furthermore, alkyne probes are used to study cellular metabolism. For instance, 19-alkyne-arachidonic acid is a clickable analog of arachidonic acid used to investigate its metabolism and the production of bioactive lipid mediators. nih.gov

The following table summarizes selected research findings on the biological activities of alkyne-derived compounds:

| Compound Class | Biological Activity | Cellular Mechanism |

| Alkyne-derivatives of Nirmatrelvir | Inhibition of SARS-CoV-2 main protease | Covalent modification of active site cysteine |

| Sulfamoyl benzamidothiazoles | Modulation of NF-κB activation | π-π interactions |

| Imipridone derivatives | Anticancer activity | Induction of apoptosis |

| 1,2,3-Triazole derivatives | Anticancer activity | Caspase activation, cell cycle arrest |

| Mitochondria-targeted triterpenoids | Anticancer activity | Induction of ROS, mitochondrial apoptosis |

Antimicrobial Activity and Mechanism of Action Studies

While comprehensive studies focusing specifically on the antimicrobial properties of pure this compound are not extensively documented in publicly available research, the broader class of volatile hydrocarbons and alkyne derivatives has been a subject of interest in antimicrobial research. Volatile organic compounds (VOCs) from various natural sources, including microorganisms, have demonstrated notable antifungal and antibacterial activities. For instance, VOCs produced by species such as Trichoderma virens and Ceratocystis fimbriata have been shown to inhibit the growth of various pathogenic fungi. acs.org The identified active compounds in these studies often include a diverse range of chemical structures like terpenes, alcohols, ketones, and aldehydes. mdpi.comnih.gov

The antimicrobial potential of compounds containing alkyne functionalities has also been recognized. Studies on derivatives of terminal alkynes have indicated that these molecules can exhibit significant biological activity. For example, certain 1-alkyne derivatives of tetrahydroisoquinoline have been found to possess strong antibacterial and antifungal effects. acs.org Furthermore, the incorporation of a terminal alkyne group is a strategy employed in the synthesis of novel antimicrobial agents. Libraries of 1,2,3-triazoles, synthesized from terminal alkynes, have shown activity against pathogenic bacteria like Staphylococcus aureus. ocl-journal.org The antimicrobial activity of such derivatives is often attributed to the specific functional groups introduced into the molecule, with the alkyne moiety serving as a key structural component for further chemical modification. libretexts.orgnih.gov

The mechanism of action for antimicrobial volatile compounds and alkynes is thought to be multifaceted. For many volatile hydrocarbons, their lipophilic nature allows them to interfere with the cell membranes of microorganisms, leading to increased permeability, leakage of cellular contents, and eventual cell death. acs.org In the case of more complex alkyne derivatives, the specific interactions with cellular targets, which can be facilitated by the reactive nature of the triple bond, are likely responsible for their antimicrobial effects.

Below is a table summarizing the antimicrobial activity of related compound classes, providing a contextual basis for the potential activity of this compound.

| Compound Class | Example Compound(s) | Target Organism(s) | Observed Effect |

| Volatile Hydrocarbons | Benzaldehyde (B42025), 2-Phenylethanol | Monilinia fructicola | Inhibition of mycelial growth and conidia germination acs.org |

| Alkyne Derivatives | 1-Nonyl-6,7-dimethoxy-1,3,4-tetrahydroisoquinoline | Various bacteria and fungi | Strong antibacterial and antifungal effects acs.org |

| Triazole Derivatives from Alkynes | 1,4-disubstituted 1,2,3-triazoles | Staphylococcus aureus | Antibacterial activity ocl-journal.org |

Integration with Enzyme Catalysis for Chiral Product Formation

The integration of this compound in enzyme-catalyzed reactions represents a promising avenue for the synthesis of chiral products, although specific studies on this substrate are limited. However, extensive research on the enzymatic transformation of analogous terminal alkynes provides a strong basis for predicting its potential reactivity and the types of chiral molecules that could be formed. Enzymes, particularly hydrolases and oxidoreductases, are known to catalyze a variety of reactions on alkyne substrates with high chemo-, regio-, and enantioselectivity.

One of the key enzymatic transformations applicable to terminal alkynes is hydration. The enzyme-catalyzed addition of water across the carbon-carbon triple bond can lead to the formation of either a methyl ketone or an aldehyde. thieme-connect.com For a terminal alkyne like this compound, this reaction would be expected to follow Markovnikov's rule, yielding a chiral ketone, 3-methyl-2-hexanone. The use of specific enzymes, such as acetylene (B1199291) hydratase, can facilitate this transformation under mild conditions. Furthermore, the resulting ketone can be a substrate for a second enzymatic step, for instance, a reduction catalyzed by an alcohol dehydrogenase (ADH) to produce a chiral alcohol with high enantiomeric excess. mdpi.com This sequential, one-pot approach combining hydration and reduction has been successfully applied to other terminal alkynes. mdpi.com

Another potential enzymatic reaction is halogenation. Recently, a flavin-dependent halogenase, JamD, has been identified that can catalyze the bromination and iodination of terminal alkynes. nih.govacs.org This enzyme has shown broad substrate tolerance, suggesting that it could potentially act on this compound to produce a chiral haloalkyne. nih.gov Such compounds are valuable intermediates in organic synthesis.

Lipases are another class of enzymes with potential applications for derivatives of this compound. While lipases are most commonly associated with the hydrolysis and synthesis of esters, they have also been shown to catalyze reactions involving acetylenic fatty acids. nih.gov For instance, if this compound were functionalized to an acetylenic acid or alcohol, lipases could be used for kinetic resolution to separate enantiomers, a well-established strategy for producing chiral molecules. unipd.it

The potential enzymatic transformations of this compound are summarized in the table below, based on analogous reactions reported for other terminal alkynes.

| Enzyme Class | Potential Reaction | Potential Product from this compound | Chirality |